1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride
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Overview
Description
1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride typically involves the reaction of 1,3-dimethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)methanaminehydrochloride
- 1-(1H-indol-2-yl)methanaminehydrochloride
- 1-(1,2-dimethyl-1H-indol-3-yl)methanaminehydrochloride
Uniqueness
1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,3-dimethyl groups can enhance its stability and modify its interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(1,3-dimethylindol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12;/h3-6H,7,12H2,1-2H3;1H |
InChI Key |
MVLGHSIZDGCNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CN.Cl |
Origin of Product |
United States |
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